molecular formula C19H24N2O4 B195475 Arformoterol CAS No. 67346-49-0

Arformoterol

Cat. No. B195475
CAS RN: 67346-49-0
M. Wt: 344.4 g/mol
InChI Key: BPZSYCZIITTYBL-YJYMSZOUSA-N
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Description

Arformoterol is a medication used for the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting β2 adrenoreceptor agonist (LABA) and is the active (R, R)- (−)- enantiomer of formoterol . It is also known by the brand name Brovana .


Synthesis Analysis

The synthesis of Arformoterol involves reacting 4-methoxyphenyl acetone with an amine of a specific formula .


Molecular Structure Analysis

Arformoterol has a molecular formula of C19H24N2O4. Its average mass is 344.405 Da and its monoisotopic mass is 344.173615 Da .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving Arformoterol, it is known that it is the active isomer of formoterol .


Physical And Chemical Properties Analysis

Arformoterol has a density of 1.2±0.1 g/cm3, a boiling point of 603.2±55.0 °C at 760 mmHg, and a flash point of 318.6±31.5 °C. It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

1. Identification and Characterization of Degradants

  • Arformoterol, an enantiomer of racemic formoterol and a long-acting beta-agonist (LABA), has been studied for its stability in pharmaceutical formulations. An investigation into its secondary degradants in LDPE respules identified an "Imine impurity" through LC-MS/MS and NMR Spectroscopy. This study highlights the importance of understanding the chemical stability of arformoterol in pharmaceutical products (Bhutnar et al., 2018).

2. Bronchodilation and Anti-inflammatory Effects

  • Arformoterol's role in COPD management has been explored due to its significant bronchodilation and potential anti-inflammatory effects. It is noted for being more pronounced in its effects compared to racemic formoterol. Clinical trials suggest that arformoterol improves lung function in COPD patients, although most subjects in these studies had marked baseline airway reversibility (King, 2008).

3. Aerosol Properties in Nebulizer Systems

  • The effectiveness of arformoterol also depends on the nebulizer system used. A study compared the aerosol properties of arformoterol delivered via different nebulizer systems, indicating that the choice of system can influence drug delivery and clinical efficacy (Bauer et al., 2009).

4. Pharmacokinetics and Pharmacodynamics

  • Arformoterol's pharmacokinetics and pharmacodynamics have been extensively studied. These studies provide insights into the drug's absorption, mechanism of action, and clinical efficacy in treating bronchoconstriction in COPD. The research demonstrates the sustained efficacy of arformoterol in improving lung function and its potential as a long-term treatment option (Pahwa et al., 2011).

5. Safety and Efficacy in Clinical Trials

  • Several clinical trials have been conducted to assess the safety and efficacy of arformoterol. One such study over a year showed that arformoterol was well-tolerated and reduced the risk of respiratory death or COPD exacerbation-related hospitalization, alongside improving lung function compared to a placebo (Donohue et al., 2014).

6. Comparative Studies with Other Bronchodilators

  • Comparative studies have been conducted to evaluate the efficacy of arformoterol against other bronchodilators. For instance, a study comparing arformoterol and salbutamol in acute non-severe asthma found arformoterol to be as effective and safe as salbutamol (Das et al., 2011).

7. Application in Pediatric Asthma

  • The safety and tolerability of arformoterol have also been evaluated in pediatric patients with stable asthma, highlighting its potential use in this demographic (Hinkle et al., 2011).

8. Health Resource Utilization in Hospitalized COPD Patients

  • A study on health resource utilization for inpatients with COPD treated with nebulized arformoterol versus nebulized formoterol provided insights into the economic aspects of using arformoterol in a clinical setting. It suggested potential benefits in terms of shorter hospital stays and lower rescue medication use with arformoterol (Ganapathy & Stensland, 2017).

Safety And Hazards

Arformoterol is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing cancer and of damaging fertility or the unborn child. It can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40110071
Record name (R,R)-Formoterol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.16e-02 g/L
Record name Arformoterol
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URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response.
Record name Arformoterol
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Product Name

Arformoterol

CAS RN

67346-49-0, 73573-87-2
Record name Arformoterol
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Record name Arformoterol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formoterol [USAN:INN:BAN]
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Record name Arformoterol
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Record name (R,R)-Formoterol
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Record name FORMOTEROL
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
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URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 5 L stainless steel vessel were added 0.68 g citric acid USP, 1.99 g sodium citrate USP, and 17.5 g sodium chloride USP. Purified water USP (2 L) was added to the stainless steel vessel and the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes. Formoterol fumarate dihydrate (0.17 g for low dosage strength formulation, 0.34 g for high dosage strength formulation) was added and the solution was stirred at 240 rpm for 90 minutes.
Quantity
0.68 g
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reactant
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1.99 g
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reactant
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17.5 g
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reactant
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0.17 g
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reactant
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stainless steel
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Synthesis routes and methods II

Procedure details

In a clean stainless steel (SS) tank fitted with bottom drain, 75% of the required amount of purified water is added. Samples are taken for pH, conductivity, and microbiological testing. Citric acid monohydrate, sodium citrate dihydrate and sodium chloride are added to the tank and mixed for 15 minutes to dissolve. A sample is taken at this point to check pH. Formoterol fumarate dihydrate is added at this point and mixed for about 75 minutes to dissolve all active raw material. Purified water is used to adjust to final volume. The formulation is mixed for an additional 30 minutes and samples for pH and assay are taken based on which the formulation is released for filling. The bulk solution is filled into low density polyethylene (LDPE) vials (2 mL fill) in a form-fill-seal (FFS) machine. The released drug product solution is transferred from the formulation tank through sanitary delivery lines into the FFS machine. The individual vials are overwrapped with a suitable foil laminate.
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stainless steel
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arformoterol
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Arformoterol
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Arformoterol
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Arformoterol
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Arformoterol

Citations

For This Compound
1,440
Citations
NA Hanania, JF Donohue, H Nelson… - COPD: Journal of …, 2011 - Taylor & Francis
This study evaluated the safety and efficacy of arformoterol and formoterol over 6-months in subjects with COPD. In a multi-center, 6-month randomized, double-blind, double-dummy …
Number of citations: 32 www.tandfonline.com
P King - International Journal of Chronic Obstructive Pulmonary …, 2008 - Taylor & Francis
… Arformoterol 25 μg given twice daily was more effective than arformoterol 50 μg daily (percentage change in trough FEV 1 : 17.8% and 15.3%) but arformoterol 50 μg daily was similar to …
Number of citations: 15 www.tandfonline.com
JF Donohue, NA Hanania, B Make, MC Miles… - Chest, 2014 - Elsevier
… to further evaluate the safety of arformoterol, especially the risk of life-… Arformoterol tartrate (arformoterol) is a selective LABA … with additional assurance of arformoterol safety and efficacy …
Number of citations: 32 www.sciencedirect.com
DP Tashkin, JF Donohue, DA Mahler, H Huang… - Respiratory …, 2009 - Elsevier
… arformoterol 15μg BID plus tiotropium 18μg DPI QD was the most effective in improving pulmonary function and disease symptoms. Mono-therapy improvement with arformoterol or …
Number of citations: 83 www.sciencedirect.com
RA Baumgartner, NA Hanania, WJ Calhoun… - Clinical …, 2007 - Elsevier
OBJECTIVE:: The aim of this study was to assess the efficacy and tolerability of nebulized arformoterol tartrate (a selective, long-acting β 2 -adretlergic agonist that is the [R,R] isomer of …
Number of citations: 76 www.sciencedirect.com
JP Hanrahan, NA Hanania, WJ Calhoun… - COPD: Journal of …, 2008 - Taylor & Francis
… arformoterol and salmeterol versus placebo (mean differences from placebo [95% CI] … arformoterol than for salmeterol (95% CIs excluded zero). After 12 weeks, 78–87% of arformoterol …
Number of citations: 46 www.tandfonline.com
CH Loh, JF Donohue, JA Ohar - Expert Opinion on Drug Safety, 2015 - Taylor & Francis
… Areas covered: Currently, arformoterol is one of two nebulized long-acting β-… arformoterol is safe in combination therapy with inhaled … arformoterol can potentially benefit patients with …
Number of citations: 8 www.tandfonline.com
M Cazzola, NA Hanania, MG Matera - Expert Review of …, 2010 - Taylor & Francis
… as a nebulized solution of arformoterol tartrate and is approved in … patients have demonstrated that arformoterol is as effective in … These findings indicate that arformoterol is an effective …
Number of citations: 7 www.tandfonline.com
P Revill, N Serradell, J Bolos, M Bayes - Drugs of the Future, 2006 - access.portico.org
… This is then converted to arformoterol by catalytic … of arformoterol, and not different from that of Ventolin®. At 24 h postdose, the FEV1 for the 24- and 72µg doses of arformoterol was …
Number of citations: 8 access.portico.org
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2007 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 3 journals.sagepub.com

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